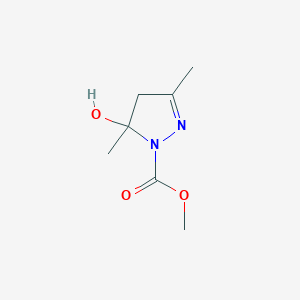

Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate, typically involves the condensation of 1,3-diketones with hydrazines. One common method involves the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines can be catalyzed by Nano-ZnO to produce substituted pyrazoles .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often employ eco-friendly protocols, such as the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . These methods offer simple reaction workups and valuable eco-friendly attributes.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and halogenated pyrazoles .

Scientific Research Applications

Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or interact with DNA to exert their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate include:

3,5-Dimethylpyrazole: A precursor to various ligands used in coordination chemistry.

Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Another pyrazole derivative with similar structural features.

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydroxy and carboxylate groups provides unique sites for chemical modifications and interactions with biological targets .

Biological Activity

Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate (referred to as MHDPC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MHDPC has the molecular formula C12H15N3O2 and features a pyrazole ring that contributes significantly to its biological activity. The compound exhibits a unique arrangement of functional groups that enhances its interaction with biological targets. Notably, the pyrazole moiety is known for its versatility in drug design, particularly in anti-inflammatory and anticancer therapies .

1. Anticancer Properties

MHDPC has shown promising results in various cancer cell lines. For instance, studies have reported its effectiveness against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines. The compound demonstrated significant growth inhibition with GI50 values of 3.79 µM for MCF7 and 12.50 µM for SF-268 .

Table 1: Anticancer Activity of MHDPC

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| MCF7 | 3.79 | - | - |

| SF-268 | 12.50 | - | - |

| NCI-H460 | 42.30 | - | - |

These findings suggest that MHDPC may induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival and death.

2. Anti-inflammatory Effects

The pyrazole derivatives, including MHDPC, are recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .

3. Antimicrobial Activity

MHDPC has also been evaluated for its antimicrobial activity against various pathogens. The presence of the hydroxyl group in its structure enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Table 2: Antimicrobial Activity of MHDPC

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The biological activity of MHDPC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MHDPC inhibits key enzymes involved in inflammatory pathways and cancer progression.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : MHDPC has been shown to induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Case Studies

Several case studies highlight the effectiveness of MHDPC:

- A study conducted on human lung cancer cell lines demonstrated that treatment with MHDPC resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis .

- Another investigation into the anti-inflammatory properties revealed that MHDPC reduced edema in animal models by inhibiting leukocyte infiltration into inflamed tissues .

Properties

CAS No. |

254734-20-8 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

methyl 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboxylate |

InChI |

InChI=1S/C7H12N2O3/c1-5-4-7(2,11)9(8-5)6(10)12-3/h11H,4H2,1-3H3 |

InChI Key |

MHYNETNACUIOMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(C1)(C)O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.